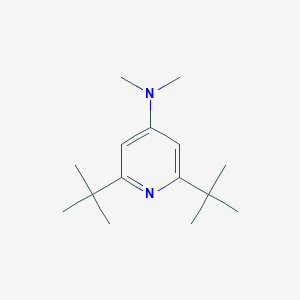

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

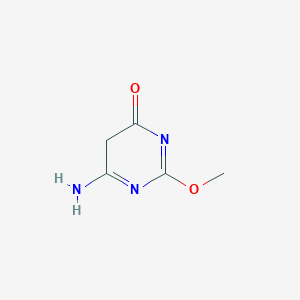

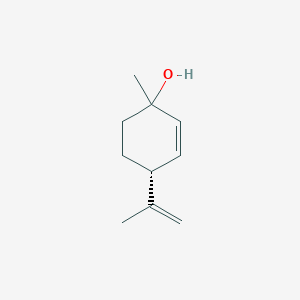

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine is a chemical compound . It contains a total of 43 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 Pyridine . The molecule contains a total of 43 atoms, including 26 Hydrogen atoms, 15 Carbon atoms, and 2 Nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine includes a six-membered ring, a tertiary aromatic amine, and a pyridine . More detailed structural analysis may require advanced computational methods or experimental techniques.Aplicaciones Científicas De Investigación

Antioxidative Applications

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine: has been studied for its antioxidative properties. It has shown excellent capability in scavenging superoxide and DPPH radicals, which are common in oxidative stress-related processes. This compound, when loaded onto polystyrene, has been used to inhibit the oxidation of benzaldehyde, showcasing its potential as a heterogeneous antioxidant .

Polymer Research

In polymer science, this compound has been utilized to modify polystyrene, enhancing its antioxidative properties. The synthesis process involves a Friedel–Crafts reaction, which results in a significant increase in the surface area of the material and a reduction in pore size. This modification contributes to the material’s ability to act as a solid antioxidant .

Coordination Chemistry

The compound has been involved in the synthesis of coordination compounds, particularly in the creation of indium (III) complexes. These complexes exhibit charge transfer properties and have potential applications in photochemical charge-transfer and nonlinear optics. The compound’s role in these complexes is crucial for the stability and efficiency of the charge transfer processes .

Catalysis

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine: is used in catalytic processes, such as the generation of enol triflates from ketones. This application is essential in organic synthesis, where the formation of enol triflates is a key step in the synthesis of various organic compounds .

Biofilm Redox Activity

Research has explored the use of derivatives of this compound to enhance biofilm redox activity. This application is particularly relevant in bioelectrochemical systems (BESs), where the compound’s redox-active properties can improve the output voltage and overall efficiency of the system .

Bioactivity Studies

The compound’s structural analogs have been investigated for their bioactivity. For instance, studies on 2,4-di-tert-butylphenol, which shares a similar structure, have shown that it can modulate gene expression related to inflammation in certain cell lines. This suggests that 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine could also have potential bioactive applications .

Propiedades

IUPAC Name |

2,6-ditert-butyl-N,N-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUGUUNRDWGECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306341 |

Source

|

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine | |

CAS RN |

38222-90-1 |

Source

|

| Record name | NSC175806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)